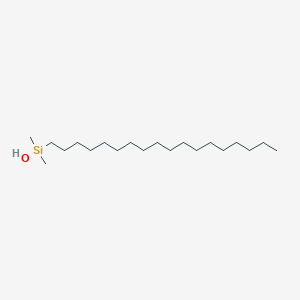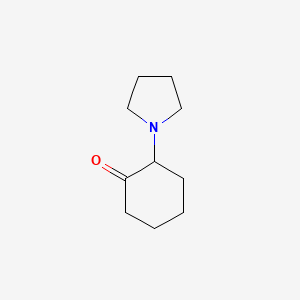
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the STAT3 pathway, leading to the suppression of cancer cell proliferation . Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole ring structure but has different substituents, leading to distinct biological activities.
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: Another similar compound with a triazole ring, used in different chemical and biological applications.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c11-6-5-8-1-3-9(4-2-8)10-12-7-13-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) |
InChI-Schlüssel |
GXJIIALWVTVKIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)

![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)








